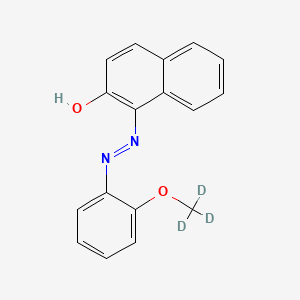

1-(2-Methoxyphenyl)azo-2-naphthol-d3

CAS No.:

Cat. No.: VC16623478

Molecular Formula: C17H14N2O2

Molecular Weight: 281.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2 |

|---|---|

| Molecular Weight | 281.32 g/mol |

| IUPAC Name | 1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3 |

| Standard InChI Key | ALLOLPOYFRLCCX-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |

| Canonical SMILES | COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |

Introduction

Chemical Structure and Molecular Properties

Structural Features and Isotopic Labeling

1-(2-Methoxyphenyl)azo-2-naphthol-d3 consists of a naphthol moiety linked via an azo group () to a 2-methoxyphenyl ring, with deuterium atoms replacing all three hydrogens in the methoxy group () . The canonical SMILES representation (\text{COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O) highlights the planar geometry enforced by the conjugated -system, which is critical for its optical properties . Isotopic labeling introduces minimal steric perturbation but significantly alters vibrational and nuclear magnetic resonance (NMR) spectral profiles, enabling precise tracking in metabolic and environmental studies.

Table 1: Key Molecular Descriptors

| Property | Value/Identifier |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.32 g/mol |

| IUPAC Name | 1-[[2-(Trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |

| PubChem CID | 162343560 |

| InChIKey | ALLOLPOYFRLCCX-FIBGUPNXSA-N |

Synthesis and Mechanistic Pathways

Diazotization-Coupling Methodology

The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 follows classical azo dye preparation strategies. A 2-methoxyaniline derivative undergoes diazotization with sodium nitrite () under acidic conditions, generating a diazonium salt intermediate. Subsequent coupling with 2-naphthol in an alkaline medium yields the target compound . Deuterium incorporation occurs at the methoxy group during the precursor synthesis, typically via exchange reactions using deuterated methanol () .

Spectroscopic and Analytical Characterization

Vibrational and Electronic Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy of analogous azo dyes reveals characteristic bands for the azo group (), aromatic C-H stretching (), and hydroxyl vibrations () . Deuterium substitution in the methoxy group shifts the C-O stretching frequency from to , a hallmark of isotopic labeling .

Ultraviolet-visible (UV-Vis) spectra exhibit strong absorption in the range due to transitions within the conjugated azo-naphthol system . Time-dependent density functional theory (TD-DFT) calculations on similar compounds predict absorption maxima within this range, corroborating experimental observations .

Applications in Scientific Research

Isotopic Tracing in Pharmacokinetics

Deuterium labeling enables precise tracking of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 in biological systems. Studies utilizing deuterated analogs demonstrate enhanced resolution in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, critical for elucidating metabolic pathways and drug distribution profiles .

Dye and Pigment Industries

While specific industrial applications of this compound remain underexplored, azo dyes broadly serve as colorants in textiles, plastics, and inks. The deuterated variant may offer advantages in stability studies under extreme pH or UV exposure, though empirical data are lacking .

Computational and Theoretical Studies

Electronic Structure and NLO Properties

Future Research Directions

-

Metabolic Profiling: Isotope-ratio mass spectrometry (IRMS) could quantify deuterium retention in vivo.

-

Material Science Applications: Fabrication of thin films for NLO devices warrants exploration.

-

Toxicological Studies: Acute and chronic toxicity assays are needed to evaluate regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume